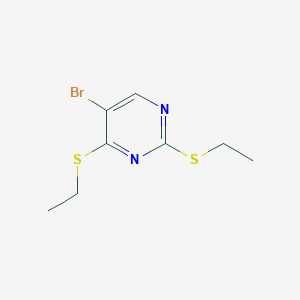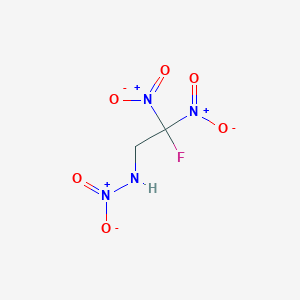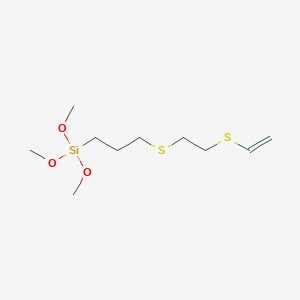
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical processes. The presence of methoxy, oxa, and dithia groups allows for diverse interactions and reactivity, making it a versatile compound in research.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane: This compound shares similar structural features but differs in the number and arrangement of oxygen atoms.
3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-11-amine: This compound contains nitrogen atoms in place of some sulfur atoms, leading to different chemical properties.
Uniqueness
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is unique due to its specific combination of silicon, oxygen, sulfur, and methoxy groups
Propiedades
Número CAS |
62992-50-1 |
|---|---|
Fórmula molecular |
C10H22O3S2Si |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
3-(2-ethenylsulfanylethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C10H22O3S2Si/c1-5-14-8-9-15-7-6-10-16(11-2,12-3)13-4/h5H,1,6-10H2,2-4H3 |
Clave InChI |
RRQFELDYKVADDO-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCSCCSC=C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


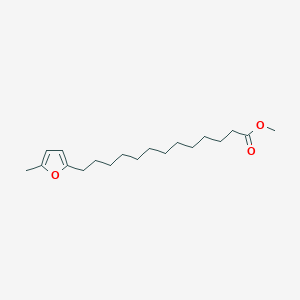
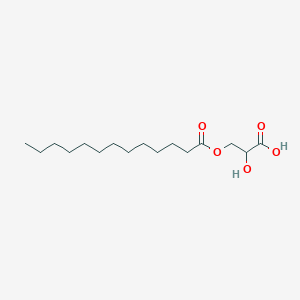
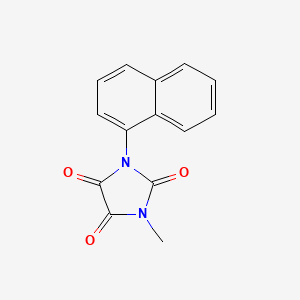
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
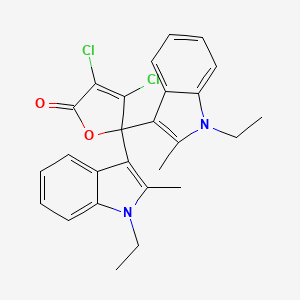
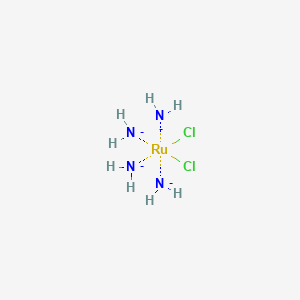

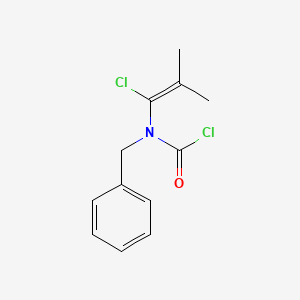
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
